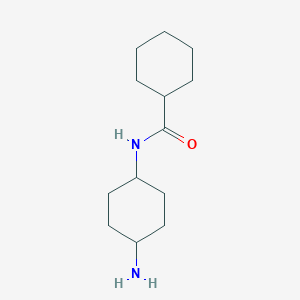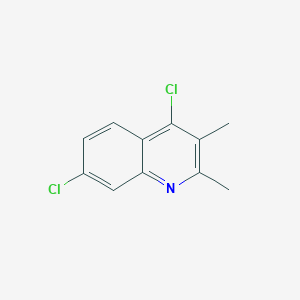
Quinoline, 4,7-dichloro-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-dichloro-2,3-diméthylquinoléine : est un dérivé de la quinoléine, un composé organique hétérocyclique aromatique. La quinoléine elle-même est constituée d'un cycle benzénique fusionné à un cycle pyridinique. Le composé 4,7-dichloro-2,3-diméthylquinoléine se caractérise par la présence de deux atomes de chlore aux positions 4 et 7 et de deux groupes méthyle aux positions 2 et 3 sur le cycle quinoléique. Cette modification structurelle confère au composé des propriétés chimiques et physiques uniques, ce qui le rend intéressant dans diverses applications scientifiques et industrielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 4,7-dichloro-2,3-diméthylquinoléine peut être réalisée par plusieurs méthodes. Une approche courante implique la chloration de la 4-hydroxy-7-chloroquinoléine à l'aide d'oxychlorure de phosphore. Cette réaction se produit généralement sous reflux, conduisant à la formation du composé dichloré souhaité .
Méthodes de production industrielle : La production industrielle de 4,7-dichloro-2,3-diméthylquinoléine implique souvent des processus de chloration à grande échelle. La matière première, la 4-hydroxy-7-chloroquinoléine, est soumise à une chloration à l'aide d'oxychlorure de phosphore, suivie d'étapes de purification pour obtenir le produit final. Cette méthode garantit un rendement et une pureté élevés, ce qui la rend adaptée aux applications commerciales .
Analyse Des Réactions Chimiques
Types de réactions : La 4,7-dichloro-2,3-diméthylquinoléine subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore aux positions 4 et 7 peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactions d'oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine en utilisant des oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réactions de réduction : La réduction du cycle quinoléique peut être réalisée en utilisant des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants :
Substitution nucléophile : Amines, thiols et autres nucléophiles en conditions basiques.
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque et autres oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres réducteurs.
Principaux produits formés :
Produits de substitution : Diverses quinoléines substituées selon le nucléophile utilisé.
Produits d'oxydation : N-oxydes de quinoléine.
Produits de réduction : Dérivés de quinoléine réduits.
Applications de la recherche scientifique
Chimie : La 4,7-dichloro-2,3-diméthylquinoléine est utilisée comme élément de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie et médecine : Le composé a montré un potentiel en chimie médicinale en raison de sa capacité à interagir avec des cibles biologiques. Il est étudié pour ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires. Les chercheurs explorent son utilisation dans le développement de médicaments pour diverses maladies .
Industrie : Dans le secteur industriel, la 4,7-dichloro-2,3-diméthylquinoléine est utilisée comme intermédiaire dans la production de colorants, de pigments et de produits agrochimiques. Sa stabilité et sa réactivité la rendent adaptée à diverses applications industrielles .
Mécanisme d'action
Le mécanisme d'action de la 4,7-dichloro-2,3-diméthylquinoléine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, en modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la croissance microbienne, ce qui explique ses effets antimicrobiens. De plus, son interaction avec les voies cellulaires peut entraîner des activités anticancéreuses et anti-inflammatoires .
Applications De Recherche Scientifique
Chemistry: 4,7-dichloro-2,3-dimethylquinoline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use in drug development for various diseases .
Industry: In the industrial sector, 4,7-dichloro-2,3-dimethylquinoline is used as an intermediate in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 4,7-dichloro-2,3-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can result in anticancer and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Composés similaires :
- 2-chloroquinoléine-3-carbaldéhyde
- 4,7-dichloroquinoléine
- 2,4-diméthylquinoléine
Comparaison : La 4,7-dichloro-2,3-diméthylquinoléine est unique en raison de la présence à la fois de chlore et de groupes méthyle sur le cycle quinoléique. Cette combinaison confère des propriétés chimiques distinctes, telles qu'une réactivité et une stabilité accrues, par rapport aux autres dérivés de la quinoléine. Par exemple, la 2-chloroquinoléine-3-carbaldéhyde ne possède pas les groupes méthyle supplémentaires, ce qui entraîne des schémas de réactivité et des applications différents .
Propriétés
Formule moléculaire |
C11H9Cl2N |
|---|---|
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
4,7-dichloro-2,3-dimethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5H,1-2H3 |
Clé InChI |
OCRPLLPPZVGPRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=C(C=CC2=C1Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


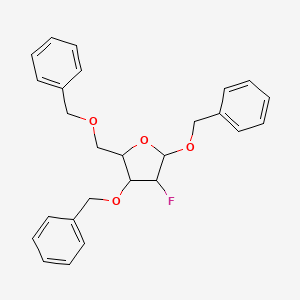
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)
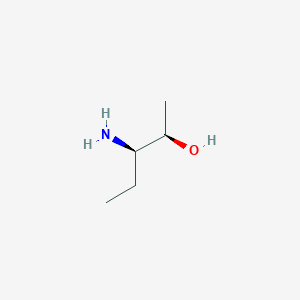
![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)
![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
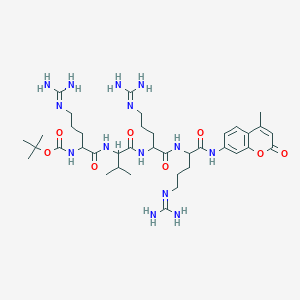
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)
